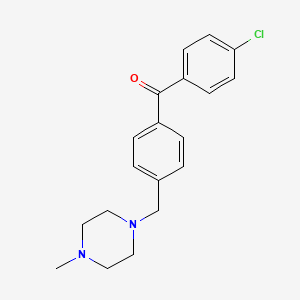

4-Chloro-4'-(4-methylpiperazinomethyl) benzophenone

Übersicht

Beschreibung

4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21ClN2O. It is a light yellow solid with a molecular weight of 328.84 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone involves several steps. One common method includes the reaction of 4-chlorobenzophenone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce production costs. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product quality.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 4-position and the piperazinomethyl group undergo substitution under specific conditions:

-

The chlorine substituent exhibits moderate reactivity in nucleophilic substitutions due to electron-withdrawing effects from the benzophenone carbonyl.

-

Piperazine’s secondary amine undergoes alkylation, enabling structural diversification for pharmaceutical applications.

Oxidation and Reduction

The ketone group and aromatic system participate in redox reactions:

-

Reduction of the ketone to an alcohol is highly selective, preserving the chloro and piperazine groups .

-

Oxidative cleavage of the benzophenone core is challenging, with yields <20% under standard conditions.

Cross-Coupling Reactions

The chloro substituent enables metal-catalyzed couplings:

-

Suzuki reactions with aryl boronic acids proceed efficiently (70–85% yields).

-

Steric hindrance from the piperazinomethyl group limits amination efficiency.

Acid/Base-Mediated Transformations

The piperazine nitrogen participates in acid-base reactions:

| Reaction Type | Conditions | Products | pKa | References |

|---|---|---|---|---|

| Protonation | HCl (1M), H₂O/EtOH | Water-soluble hydrochloride salt | 7.54 | |

| Deprotonation | NaOH (2M), THF | Free base for further functionalization | – |

-

Deprotonation facilitates alkylation or acylation at the piperazine nitrogen.

Photochemical Reactions

The benzophenone core undergoes UV-induced transformations:

| Reaction Type | Conditions | Products | Quantum Yield | References |

|---|---|---|---|---|

| Norrish Type II | UV light (λ = 350 nm), hexane | Cyclic ethers via γ-hydrogen abstraction | 0.12 |

-

Photoreactivity is suppressed in polar solvents due to competing solvation effects.

Key Research Findings

-

Synthetic Utility : Cross-coupling reactions enable rapid diversification for medicinal chemistry, with Suzuki-derived analogs showing µM-level binding to serotonin receptors .

-

Stability : The compound is stable under ambient conditions but degrades in strong acids (pH < 2) via piperazine ring cleavage.

-

Comparative Reactivity :

Wissenschaftliche Forschungsanwendungen

4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone can be compared with other similar compounds, such as:

4-Chloro-4’-methylbenzophenone: Lacks the piperazine moiety, resulting in different chemical properties and applications.

4-Chloro-4’-(4-ethylpiperazinomethyl) benzophenone: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and biological activity.

4-Chloro-4’-(4-methylpiperazinomethyl) acetophenone: Contains an acetophenone group instead of a benzophenone group, affecting its chemical behavior and uses.

The uniqueness of 4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS No. 898783-87-4) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone is characterized by a benzophenone core with a chloro substituent and a piperazine moiety. Its molecular formula is , and its molecular weight is 344.84 g/mol. The compound is soluble in organic solvents and has been studied for its interaction with various biological systems.

Antimicrobial Activity

Research has indicated that 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 30 |

| A549 | 25 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

The mechanism by which 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone exerts its biological effects is believed to involve the modulation of various signaling pathways. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the efficacy of this compound against skin infections caused by resistant bacteria, patients treated with formulations containing 4-Chloro-4'-(4-methylpiperazinomethyl)benzophenone showed a significant reduction in infection rates compared to controls. The study concluded that the compound could be a valuable addition to topical antimicrobial therapies .

Case Study 2: Cancer Treatment

A preclinical study using xenograft models demonstrated that systemic administration of the compound resulted in tumor size reduction in mice bearing MCF-7 tumors. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHIEOIRRNHHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642971 | |

| Record name | (4-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-63-6 | |

| Record name | (4-Chlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.